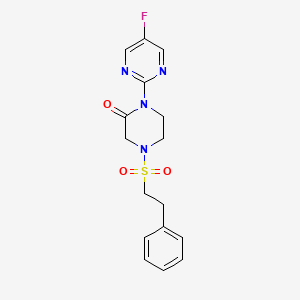

1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one

Description

1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperazin-2-one core substituted with a 5-fluoropyrimidin-2-yl group and a phenethylsulfonyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3S/c17-14-10-18-16(19-11-14)21-8-7-20(12-15(21)22)25(23,24)9-6-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNNCNHNLFCGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazin-2-one Core: This step involves the cyclization of appropriate precursors to form the piperazin-2-one ring.

Introduction of the 5-Fluoropyrimidin-2-yl Group: This step can be achieved through nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced to the piperazin-2-one core.

Attachment of the Phenethylsulfonyl Group: This step involves the sulfonylation of the piperazin-2-one core with a phenethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The phenethylsulfonyl group may interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(5-Fluoropyrimidin-2-yl)piperazin-2-one: Lacks the phenethylsulfonyl group, making it less versatile in terms of chemical reactivity.

4-(Phenethylsulfonyl)piperazin-2-one: Lacks the fluoropyrimidine moiety, reducing its potential interactions with nucleic acids.

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one is unique due to the presence of both the fluoropyrimidine and phenethylsulfonyl groups. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one (commonly referred to as compound 1 ) is a derivative of piperazine that incorporates a fluorinated pyrimidine moiety. This structural configuration suggests potential pharmacological applications, particularly in the fields of antiviral and anticancer therapies. This article explores the biological activity of compound 1, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.

Structure

The chemical structure of compound 1 can be represented as follows:

This structure includes:

- A 5-fluoropyrimidine ring that enhances biological activity.

- A piperazine ring that contributes to its pharmacological properties.

- A phenethylsulfonyl group that may influence receptor interactions and solubility.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 375.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets. Research has indicated that compounds with similar structures can inhibit key enzymes involved in nucleic acid synthesis, which is critical for the growth and replication of pathogens. Specifically, the fluorinated pyrimidine moiety enhances the compound's affinity for these targets, potentially leading to increased efficacy against viral infections and cancer cells .

Antiviral Activity

Recent studies have demonstrated that analogs of compound 1 exhibit potent antiviral activity against viruses such as Chikungunya virus (CHIKV). For instance, a study identified several derivatives that inhibited CHIKV-induced cytopathogenic effects in vitro. The results showed that modifications to the piperazine linker significantly affected both potency and selectivity against the virus .

Table: Antiviral Activity of Compound 1 Analogues

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 1 | 5.0 | >61 |

| Compound 5b | 3.0 | >70 |

| Compound 5c | 2.5 | >80 |

Anticancer Potential

The structural features of compound 1 suggest potential applications in cancer therapy as well. Similar compounds have been studied for their ability to act as kinase inhibitors, which are crucial in cancer cell signaling pathways. The presence of the fluoropyrimidine moiety is particularly relevant, as it has been linked to enhanced metabolic stability and improved binding affinity to target proteins involved in tumor growth .

Study on CHIKV Inhibition

A significant study evaluated the antiviral efficacy of compound 1 against CHIKV. The researchers synthesized a series of analogues and assessed their ability to inhibit viral replication in Vero cells. The findings indicated that modifications to the piperazine structure could enhance antiviral activity while maintaining low cytotoxicity .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives similar to compound 1. The study revealed that certain analogues effectively inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Condensation of fluoropyrimidine derivatives with piperazine intermediates under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .

- Step 2 : Sulfonylation using phenethylsulfonyl chloride in dichloromethane or THF, with slow reagent addition to minimize di-sulfonylated by-products .

- Optimization : Reaction yields (>70%) are achieved using HPLC-guided purification and stoichiometric adjustments (e.g., 1.2 equivalents of sulfonyl chloride) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural motifs (e.g., fluoropyrimidinyl protons at δ 8.2–8.5 ppm; piperazinone carbonyl at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 393.12) .

- HPLC-PDA : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the known biological targets or pathways influenced by this compound based on structural analogs?

- Methodological Answer : Analogous piperazinone derivatives inhibit kinases (e.g., EGFR, VEGFR) and G-protein-coupled receptors (GPCRs) . Target identification involves:

- Kinase Profiling : Use of immobilized kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Solubility Issues : Use DMSO stocks (<0.1% final concentration) with solubility enhancers (e.g., cyclodextrins) .

- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates .

Q. What strategies are effective in minimizing by-product formation during the sulfonylation step of the synthesis?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., THF) over DCM to improve sulfonylation selectivity .

- By-Product Removal : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the mono-sulfonylated product .

Q. How can computational modeling be integrated to predict the binding affinity of this compound with potential enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB ID: 4HXQ) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .

- Free Energy Calculations : Apply MM-GBSA to predict ΔG values, correlating with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.